molecular formula C14H6Cl2O4 B13132757 2,3-Dichloro-1,4-dihydroxyanthracene-9,10-dione CAS No. 29525-00-6

2,3-Dichloro-1,4-dihydroxyanthracene-9,10-dione

Cat. No.: B13132757
CAS No.: 29525-00-6
M. Wt: 309.1 g/mol
InChI Key: LZUADSKQLOWGDZ-UHFFFAOYSA-N
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Description

2,3-Dichloro-1,4-dihydroxyanthracene-9,10-dione is an organic compound with the molecular formula C14H6Cl2O4. It is a derivative of anthraquinone, characterized by the presence of two chlorine atoms and two hydroxyl groups on the anthracene ring. This compound is known for its vibrant color and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-1,4-dihydroxyanthracene-9,10-dione typically involves the chlorination of 1,4-dihydroxyanthraquinone. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove impurities .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-1,4-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dichloro-1,4-dihydroxyanthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anthraquinone-based drugs.

    Industry: Used as a dye intermediate and in the production of pigments.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-1,4-dihydroxyanthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process. It also generates reactive oxygen species (ROS) that can induce oxidative stress in cells, leading to cell death. These properties make it a potential candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloro-1,4-dihydroxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential biological activities compared to its non-chlorinated counterparts .

Properties

CAS No.

29525-00-6

Molecular Formula

C14H6Cl2O4

Molecular Weight

309.1 g/mol

IUPAC Name

2,3-dichloro-1,4-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C14H6Cl2O4/c15-9-10(16)14(20)8-7(13(9)19)11(17)5-3-1-2-4-6(5)12(8)18/h1-4,19-20H

InChI Key

LZUADSKQLOWGDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3O)Cl)Cl)O

Origin of Product

United States

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